safety data sheet MSDS and handling precautions for 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile
safety data sheet MSDS and handling precautions for 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary & Strategic Utility
The compound 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile (CAS: 935518-01-7) is a highly functionalized heterocyclic building block. In medicinal chemistry, the pyridine-3-carbonitrile core is a privileged scaffold frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
The strategic placement of a trifluoromethyl (–CF₃) group at the C6 position enhances the molecule's metabolic stability and lipophilicity, while the C2 dimethylamino group modulates the pKa and provides a distinct steric shield. However, this dense functionalization presents unique handling, toxicological, and safety challenges that must be rigorously managed during laboratory synthesis and scale-up.
Structural Causality & Physicochemical Profile
Understanding the safety profile of this compound requires deconstructing the causality behind its structural moieties. As an application scientist, one must recognize that a molecule's hazard profile is a direct consequence of its electronic and steric properties:
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Trifluoromethyl (–CF₃) Group: The strong electron-withdrawing nature of the –CF₃ group depletes electron density from the pyridine ring, making it highly resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (S_NAr) under harsh conditions. Crucially, fluorinated organics pose a severe thermal hazard; decomposition at elevated temperatures (>200°C) undergoes homolytic/heterolytic cleavage to release highly toxic and corrosive hydrogen fluoride (HF) gas [1].
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Dimethylamino (–N(CH₃)₂) Group: This tertiary amine introduces basicity and acts as a strong electron-donating group via resonance, counteracting the –CF₃ group's inductive pull. It is the primary driver for the compound's localized skin and eye irritation properties, as the basic nitrogen can disrupt lipid bilayers and interact with corneal proteins.
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Nicotinonitrile (–CN) Handle: The nitrile group is synthetically versatile but carries latent toxicity. While covalently bound nitriles do not spontaneously release cyanide under ambient conditions, extreme reductive or acidic environments can generate hydrogen cyanide (HCN) , and combustion will yield toxic nitrogen oxides (NOx)[2].
Toxicological Read-Across & Safety Data (SDS)
Due to the specialized, intermediate nature of CAS 935518-01-7, empirical in vivo toxicological data is sparse. To establish a rigorous safety baseline, we employ a structural read-across methodology based on validated analogs (e.g., 6-(trifluoromethyl)nicotinonitrile and pyridine-3-carbonitrile derivatives)[3].
Table 1: Extrapolated Physicochemical and GHS Hazard Summary
| Property / Hazard Classification | Value / Category | Mechanistic Causality |
| Molecular Weight | 215.18 g/mol | N/A |
| Molecular Formula | C9H8F3N3 | N/A |
| Acute Toxicity (Oral/Dermal/Inhal.) | Category 4 | High lipophilicity of the –CF₃ group enhances dermal and mucosal absorption of the intact molecule. |
| Skin Corrosion/Irritation | Category 2 | Basicity of the dimethylamino group disrupts epidermal lipid bilayers. |
| Eye Damage/Irritation | Category 2A | Direct basic interaction with sensitive corneal proteins. |
| STOT SE (Respiratory) | Category 3 | Inhalation of fine crystalline dust mechanically and chemically irritates respiratory mucosa. |
| Thermal Decomposition | HF, HCN, NOx, COx | Homolytic cleavage of C–F and C–CN bonds under extreme thermal stress[1]. |
Self-Validating Experimental Protocol: Safe Nitrile Reduction
To demonstrate safe handling, the following is a self-validating protocol for the reduction of the nitrile group to a primary methanamine using Borane-Tetrahydrofuran (BH₃·THF). This method avoids the harsh, runaway exotherms associated with Lithium Aluminum Hydride (LiAlH₄). A self-validating system ensures that the success and safety of each step are physically confirmed before proceeding.
Step 1: Inert Atmosphere Preparation & PPE
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Action: Don standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles). Purge a dry, 3-neck round-bottom flask with ultra-high purity Argon for 15 minutes inside a certified fume hood.
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Validation: A mineral oil bubbler attached to the exhaust must show a steady, continuous flow of 1–2 bubbles per second, physically confirming positive pressure and an oxygen-free environment.
Step 2: Substrate Dissolution
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Action: Dissolve 10 mmol of 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile in 20 mL of anhydrous THF.
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Validation: The solution must become completely clear and homogeneous. Any turbidity indicates moisture contamination or polymerized impurities, requiring immediate filtration to prevent unpredictable borane reactivity.
Step 3: Reductant Addition
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Action: Cool the reaction to 0°C using an ice-water bath. Add 30 mL of 1.0 M BH₃·THF dropwise via an addition funnel over 30 minutes.
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Validation: Monitor the internal temperature probe. The temperature must not exceed 5°C. The absence of violent gas evolution validates that the borane is safely coordinating with the nitrile rather than reacting with adventitious water.
Step 4: Reflux and Reaction Monitoring
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Action: Gradually warm the reaction to 65°C and reflux for 12 hours.
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Validation: Perform TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material spot (UV active at 254 nm) and the appearance of a baseline spot (ninhydrin positive) validates complete chemical conversion.
Step 5: Safe Quench and Workup
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Action: Cool to 0°C. Slowly add 10 mL of Methanol dropwise, followed by 10 mL of 1M HCl to destroy the amine-borane complex.
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Validation: Initial vigorous bubbling (H₂ gas) will occur. The complete cessation of bubbling validates the destruction of excess borane. An aqueous phase pH of <3 confirms the amine product is fully protonated, allowing safe organic extraction of non-basic impurities.
Thermal Degradation & Emergency Response Workflow
The most critical safety vulnerability of this compound is its thermal degradation profile. Firefighting and emergency response protocols must account for the generation of HF, a highly corrosive and systemic toxin that penetrates tissue and rapidly depletes physiological calcium.
Fig 1. Safe handling workflow and thermal degradation hazard pathways for CAS 935518-01-7.
Conclusion
Handling 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile requires a rigorous synthesis of chemical intuition and strict engineering controls. By understanding the structural causality behind its reactivity—specifically the thermal lability of the –CF₃ group and the basicity of the dimethylamino moiety—researchers can design self-validating protocols that ensure both synthetic success and absolute laboratory safety.
